

Phloretin: A Dihydrochalcone of Significant Scientific Interest - From Discovery to Natural Distribution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phloretin*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloretin, a dihydrochalcone flavonoid, has garnered substantial attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] This guide provides a comprehensive overview of the discovery and natural occurrence of **phloretin**, delving into its biosynthesis, chemical properties, and methods for its extraction and analysis. The content is structured to provide not just a recitation of facts, but a deeper understanding of the scientific journey and the practical considerations for researchers working with this promising natural compound.

Section 1: The Serendipitous Discovery of a Potent Aglycone

The story of **phloretin**'s discovery is intrinsically linked to its more abundant glycoside precursor, phloridzin. In 1835, French chemists Laurent-Guillaume de Koninck and Jean Servais Stas first isolated a bitter crystalline substance from the bark of apple trees (*Malus domestica*), which they named phloridzin.[4][5][6] It was later understood that **phloretin** is the aglycone of phloridzin, meaning it is the non-sugar component of the phloridzin molecule.[1] **Phloretin** itself is liberated through the enzymatic or acidic hydrolysis of phloridzin.[7] This relationship is crucial for understanding both the natural occurrence and the bioavailability of

phloretin, as the consumption of phloridzin-rich foods leads to the release of **phloretin** in the gastrointestinal tract.

Section 2: Natural Occurrence and Distribution

Phloretin is predominantly found in the plant kingdom, with its highest concentrations reported in species of the Rosaceae family.[3] The primary and most commercially significant source of **phloretin** and its glycosides is the apple tree (*Malus domestica*).[3][8]

Distribution within the Apple Tree

The concentration of **phloretin** and its glycosides varies significantly depending on the part of the apple tree.[8]

- **Leaves:** Apple tree leaves are a particularly rich source of **phloretin** and its glycosides, with concentrations that can be significantly higher than in the fruit.[8][9][10] This makes apple leaves a valuable and sustainable source for the industrial extraction of these compounds.[9]
- **Bark:** Historically, the bark of the apple tree was the first source from which phloridzin was isolated.[4][5][11] It remains a significant reservoir of this compound.
- **Fruit:** Within the apple fruit, the peel contains a much higher concentration of **phloretin** and its glycosides compared to the flesh.[2] The concentration can also be influenced by the apple cultivar and the stage of fruit development.
- **Flowers and Buds:** Apple flowers and buds also contain notable amounts of these compounds.[8][12]

The following table summarizes the typical distribution of **phloretin** and its primary glycoside, phloridzin, in various parts of the apple tree.

Plant Part	Phloretin Concentration (µg/g fresh or dry weight)	Phloridzin Concentration (mg/g dry weight)	Key Observations
Leaves	1.1 - 2.8 mg/g DW[8]	Up to 82.5 mg/g DW[8]	Leaves are a major source of both compounds.[8][10]
Bark	Not typically detected in aglycone form[8]	Up to 91.7 mg/g DW[8]	A primary historical and current source of phloridzin.[8][11]
Fruit Peel	0.6 - 2.2 µg/g FW[13]	Varies significantly by cultivar	Significantly higher concentration than in the flesh.[2]
Fruit Flesh	0.4 - 0.8 µg/g FW	Lower than in the peel	Contributes to the overall dietary intake.
Flower Buds	-	34.6 - 53.9 mg/g DW[8]	High concentrations of the glycoside form.[8]

DW = Dry Weight, FW = Fresh Weight. Concentrations can vary significantly based on cultivar, age, and environmental conditions.

Other Natural Sources

While most prominently associated with apples, **phloretin** and its derivatives are also found in other plants, including:

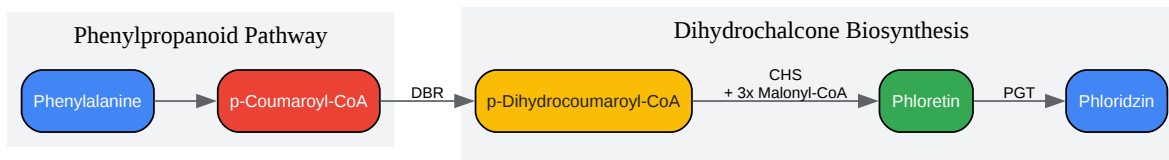
- Manchurian Apricot (*Prunus mandshurica*): This is another notable source of **phloretin**.[\[1\]](#)[\[3\]](#)
- Strawberries (*Fragaria x ananassa*): Phloridzin has been detected in strawberries.[\[1\]](#)[\[14\]](#)
- Pears (*Pyrus* spp.): **Phloretin** and its glycosides are present in pears, though typically at lower concentrations than in apples.[\[2\]](#)[\[3\]](#)

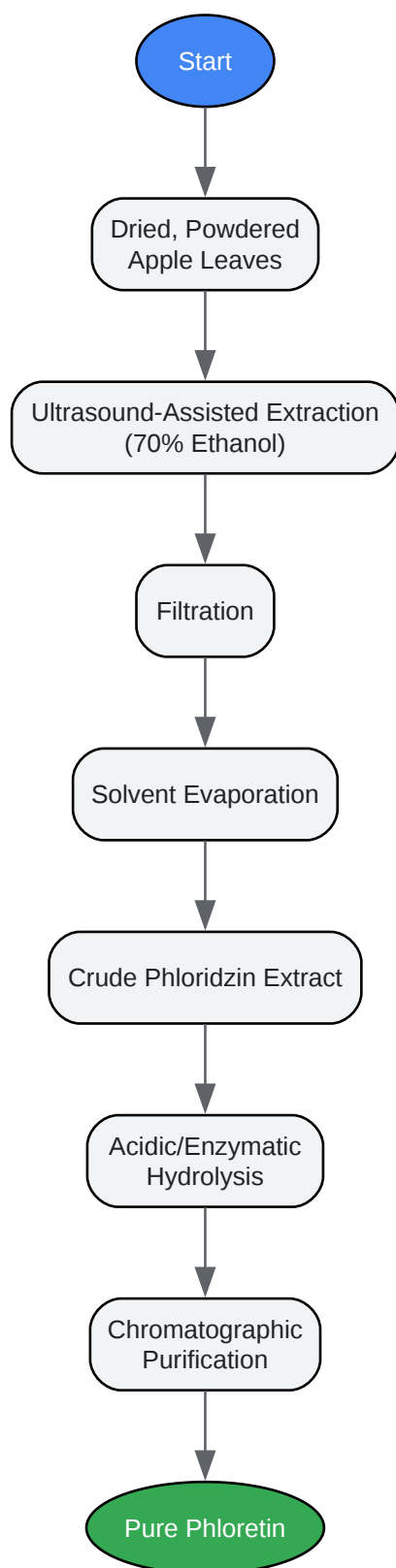
Section 3: Biosynthesis of Phloretin in Plants

The biosynthesis of **phloretin** is a part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The core structure of **phloretin**, a dihydrochalcone, is formed through a series of enzymatic reactions.

The key steps in the biosynthesis of **phloretin** and its subsequent conversion to phloridzin are as follows:

- **Formation of p-Coumaroyl-CoA:** The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. This is subsequently activated to p-coumaroyl-CoA.
- **Reduction to p-Dihydrocoumaroyl-CoA:** A double bond reductase (DBR) enzyme catalyzes the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA.[\[15\]](#)
- **Chalcone Synthase Activity:** Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the **phloretin** backbone.[\[15\]](#)[\[16\]](#)
- **Glycosylation to Phloridzin:** In many plants, particularly apples, **phloretin** is then glycosylated to form phloridzin. This reaction is catalyzed by a specific UDP-glucose:**phloretin** 2'-O-glucosyltransferase (PGT).[\[17\]](#)[\[18\]](#) This glycosylation step is crucial as it significantly impacts the solubility and stability of the molecule within the plant.





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- To cite this document: BenchChem. [Phloretin: A Dihydrochalcone of Significant Scientific Interest - From Discovery to Natural Distribution]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677691#discovery-and-natural-occurrence-of-phloretin]

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